Trimethylsilyloxycyclopentane

Description

Significance of Silyl (B83357) Ethers as Versatile Synthetic Tools

Silyl ethers are a class of organic compounds that feature a silicon atom covalently bonded to an alkoxy group. researchgate.net In the practice of organic synthesis, they are most frequently employed as protecting groups for alcohols. gelest.com This strategy is crucial in multi-step syntheses where a reactive alcohol functionality might otherwise interfere with reactions intended for other parts of a molecule. researchgate.netlookchem.com

The widespread use of silyl ethers stems from their ideal characteristics as protecting groups. They are typically installed by reacting an alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org This process, known as silylation, effectively masks the acidic proton and nucleophilicity of the hydroxyl group. wikipedia.org The resulting silyl ether is stable under a wide array of reaction conditions, including exposure to many oxidizing agents and strongly basic reagents like Grignard reagents. lookchem.com

A key advantage of silyl ethers is the ability to selectively remove them under mild conditions. gelest.com The strength of the silicon-fluorine bond is exceptionally high, allowing for the cleavage of the silicon-oxygen bond using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), without affecting other functional groups. lookchem.com The stability and reactivity of the silyl ether can be fine-tuned by altering the substituents on the silicon atom. Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, which offer a spectrum of steric bulk and stability, enabling chemists to protect and deprotect multiple hydroxyl groups selectively within the same molecule. gelest.com

Overview of the Cyclopentane (B165970) Motif in Organic Chemistry

The cyclopentane ring, a five-membered carbocycle, is a structural motif of immense importance, found frequently in a vast number of bioactive natural products and pharmaceuticals. wikipedia.orgresearchgate.net This recurring structural feature has led to its designation as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. cymitquimica.com

The prevalence of the cyclopentane core is evident in numerous medicinally significant molecules, including the antiviral agent aristeromycin, the glaucoma medication travoprost, and the antibiotic pactamycin. wikipedia.org Its ubiquity in nature underscores its evolutionary selection as a stable and versatile foundation for constructing complex and biologically active molecules. researchgate.netcymitquimica.com Consequently, the development of synthetic methods for the efficient and stereocontrolled construction of substituted cyclopentane rings remains a significant focus for organic chemists. wikipedia.org These methods provide access to novel chemical entities for drug discovery and enable the total synthesis of complex natural products. molaid.com

Contextualization of Trimethylsilyloxycyclopentane as a Key Intermediate

This compound, specifically its most common isomer 1-(trimethylsilyloxy)cyclopentene, serves as a prime example of a molecule that combines the protective and reactive utility of silyl ethers with the structural value of the cyclopentane framework. cymitquimica.com It is a silyl enol ether, a class of compounds that are critical intermediates in organic synthesis. These compounds are typically prepared from ketones, in this case, cyclopentanone (B42830), by treatment with a silyl halide and a base. wikipedia.org

As a silyl enol ether, 1-(trimethylsilyloxy)cyclopentene is a stable, isolable equivalent of the enolate of cyclopentanone. This allows it to act as a nucleophile in a variety of carbon-carbon bond-forming reactions with greater control than the corresponding lithium or sodium enolate. Its utility has been demonstrated in several synthetic applications. For instance, it can react with monosubstituted epoxides in ring-expansion reactions to generate eight-membered iodolactones, which are valuable precursors for functionalized δ-lactams. researchgate.netresearchgate.net This showcases its role as a versatile building block for transforming a simple five-membered ring into more complex cyclic systems. The compound serves as a stable and manageable source of a cyclopentane-based nucleophile, making it a key intermediate for synthesizing more elaborate molecules for the pharmaceutical and agrochemical industries. lookchem.com

Physicochemical Properties of 1-(Trimethylsilyloxy)cyclopentene

The following table outlines key physicochemical properties of the silyl enol ether isomer of this compound.

| Property | Value | Reference(s) |

| CAS Number | 19980-43-9 | |

| Molecular Formula | C₈H₁₆OSi | lookchem.comnih.gov |

| Molecular Weight | 156.30 g/mol | nih.govfar-chemical.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 155-159 °C | gelest.com |

| Flash Point | 36-38 °C | gelest.com |

| Density | 0.878 - 0.88 g/cm³ | far-chemical.com |

| Solubility | Insoluble in water; reacts with water | gelest.com |

Synthetic Utility of 1-(Trimethylsilyloxy)cyclopentene

The table below summarizes the primary roles of 1-(Trimethylsilyloxy)cyclopentene in organic synthesis.

| Synthetic Role | Description | Application Examples | Reference(s) |

| Enolate Equivalent | Acts as a stable, neutral nucleophile corresponding to the enolate of cyclopentanone. | Used in alkylations, and Michael additions. | wikipedia.org |

| Ring Expansion Precursor | Reacts with electrophiles like epoxides to initiate ring expansion sequences. | Synthesis of eight-membered lactones and six-membered lactams. | researchgate.netresearchgate.net |

| Building Block | Provides a functionalized five-membered carbocyclic unit for constructing larger molecules. | Intermediate in the synthesis of complex organic molecules for various industries. | lookchem.comcymitquimica.com |

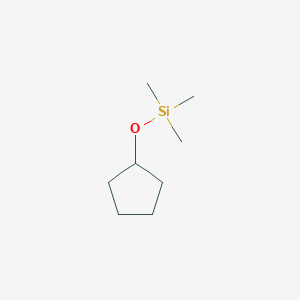

Structure

3D Structure

Properties

CAS No. |

56859-54-2 |

|---|---|

Molecular Formula |

C8H18OSi |

Molecular Weight |

158.31 g/mol |

IUPAC Name |

cyclopentyloxy(trimethyl)silane |

InChI |

InChI=1S/C8H18OSi/c1-10(2,3)9-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |

InChI Key |

OBVCVCYWTYHPPB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethylsilyloxycyclopentane and Its Functionalized Derivatives

Preparation of Trimethylsilyloxycyclopentane via Silylation Strategies

The introduction of a trimethylsilyl (B98337) group onto a cyclopentane (B165970) scaffold is most commonly achieved through the silylation of a corresponding alcohol or the derivatization of a ketone. These methods are highly efficient and form the basis for more complex synthetic endeavors.

Silylation of Cyclopentanol (B49286) Precursors

The direct silylation of cyclopentanol is a straightforward and widely employed method for the synthesis of this compound. This reaction involves the treatment of cyclopentanol with a suitable silylating agent, most commonly trimethylsilyl chloride (TMSCl). wikipedia.org To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is typically added. wikipedia.orgfiveable.me Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). smolecule.comgelest.com

The general procedure involves mixing cyclopentanol with the amine base in an inert solvent, followed by the addition of trimethylsilyl chloride. gelest.com The reaction is often exothermic and proceeds rapidly. The trimethylsilyl group can be removed under acidic or basic conditions, allowing for the regeneration of the cyclopentanol. smolecule.com

A variety of silylating agents can be employed, each with slightly different reactivity. For instance, trimethylbromosilane and trimethyliodosilane are more reactive than trimethylsilyl chloride. gelest.com For sterically hindered alcohols, a combination of trimethyliodosilane and hexamethyldisilazane (B44280) in pyridine can be effective. gelest.com

Table 1: Common Reagents for the Silylation of Cyclopentanol

| Silylating Agent | Base | Typical Solvent |

| Trimethylsilyl chloride (TMSCl) | Triethylamine, Pyridine, Imidazole | Dichloromethane, Diethyl ether, Tetrahydrofuran (B95107) |

| Hexamethyldisilazane (HMDS) | (can be used without base, or with catalytic TMSCl) | Neat or inert solvent |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | (self-catalyzed) | Acetonitrile, Dichloromethane |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | 2,6-Lutidine | Dichloromethane |

Derivatization from Cyclopentanone (B42830)

An alternative route to this compound derivatives involves the conversion of cyclopentanone into a silyl (B83357) enol ether. This transformation is a key step in many synthetic sequences, as silyl enol ethers are versatile nucleophiles in reactions such as aldol (B89426) additions and Michael reactions.

The formation of the trimethylsilyl enol ether from cyclopentanone is typically achieved by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the enolate, which is then trapped with trimethylsilyl chloride. wikipedia.org Alternatively, reaction with trimethylsilyl cyanide in the presence of a catalyst can yield 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile. epo.org

Synthesis of Substituted this compound Analogues

The synthesis of more complex, substituted this compound derivatives often requires stereoselective and multistep approaches to control the arrangement of functional groups on the cyclopentane ring.

Stereoselective and Enantiospecific Approaches to Cyclopentane Derivatives

Achieving specific stereochemistry in substituted cyclopentane rings is a significant challenge in organic synthesis. Stereoselective methods aim to control the formation of a particular stereoisomer. mdpi.comorganic-chemistry.org For example, the asymmetric ring opening of cyclopentene (B43876) oxide can provide access to enantiomerically enriched trans-2-substituted cyclopentanols, which can then be silylated. lookchem.com

Enantiospecific synthesis, which utilizes a chiral starting material to produce a chiral product without loss of stereochemical integrity, is another powerful strategy. rsc.orgbeilstein-journals.org For instance, starting from a chiral pool material like a carbohydrate, a series of reactions can lead to a highly functionalized and stereochemically defined cyclopentane derivative, which can then be protected as a trimethylsilyl ether. nih.gov Dynamic kinetic resolution, combining enzymatic resolution with in situ racemization of the slower-reacting enantiomer, has also been employed to produce enantiopure esters from racemic alcohols, which can be precursors to silylated cyclopentane derivatives. mdpi.com

Multistep Synthetic Sequences for Complex Derivatives

The construction of complex natural products and other target molecules often necessitates lengthy, multistep synthetic sequences where a this compound moiety is a key intermediate. google.comjustia.comresearchgate.netoatext.com These syntheses showcase the strategic use of the trimethylsilyl protecting group to mask a hydroxyl group while other transformations are carried out on the molecule. youtube.comyoutube.com

For example, in the synthesis of certain lycopene (B16060) metabolites, a substituted cyclopentanol is silylated to form a this compound derivative. google.com This protection allows for subsequent chain lengthening and other functional group manipulations. google.com The synthesis of prostaglandin (B15479496) analogs also utilizes this compound intermediates. google.com These complex syntheses often involve a series of reactions, including oxidations, reductions, carbon-carbon bond formations, and functional group interconversions, all orchestrated around the stability and selective removal of the trimethylsilyl protecting group. google.comgoogle.com

Table 2: Examples of Complex Substituted this compound Derivatives

| Compound Name | Key Synthetic Feature |

| 3-(1-Acetoxy-1-methylethyl)-2-formyl-1-methyl-1-trimethylsilyloxy-cyclopentane | Intramolecular aldol condensation followed by silylation. google.comjustia.com |

| 4-[5-(1-Hydroxy-1-methylethyl)-2-methyl-2-trimethylsilyloxy-cyclopentyl]-3-buten-2-one | Chain lengthening reaction from a silylated cyclopentane precursor. google.comjustia.com |

| 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile | Cyanosilylation of cyclopentanone. epo.org |

| (1S,2S)-1-Bromo-2-trimethylsilyloxycyclopentane | Enantioselective synthesis. |

Mechanistic Investigations and Reactivity Profiles of Trimethylsilyloxycyclopentane Derivatives

Reaction Mechanisms Involving Trimethylsilyloxycyclopentane Moieties

This compound, a silyl (B83357) enol ether derivative of cyclopentanone (B42830), serves as a versatile and reactive intermediate in a multitude of organic transformations. Its reactivity is centered on the nucleophilic character of the double bond, which essentially functions as an enolate equivalent. The trimethylsilyl (B98337) group activates the enol and is instrumental in various reaction mechanisms. organic-chemistry.org

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide array of reactions by activating electrophiles. youtube.com In the context of this compound and related silyl enol ethers, Lewis acids play a pivotal role in facilitating carbon-carbon bond formation. The general mechanism involves the coordination of the Lewis acid to an electrophilic partner, typically a carbonyl compound, which enhances its electrophilicity. rsc.org This activation renders the carbonyl carbon more susceptible to nucleophilic attack by the silyl enol ether. wikipedia.org

A quintessential example of this transformation is the Mukaiyama aldol (B89426) reaction. rsc.org In this process, a Lewis acid, such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·Et₂O), or tin(IV) chloride (SnCl₄), activates an aldehyde or ketone. rsc.orgwikipedia.org The electron-rich double bond of this compound then attacks the activated carbonyl carbon. This step forms a new carbon-carbon bond and generates an intermediate which, upon workup or in situ silyl transfer, yields a β-hydroxy carbonyl compound or its silylated ether. organic-chemistry.orgalmerja.com The reaction is believed to proceed through an open, acyclic transition state. wikipedia.org The trimethylsilyl group is ultimately removed, often during an aqueous workup, to reveal the aldol adduct.

Recent advancements have introduced a variety of Lewis acids, including bismuth triflate (Bi(OTf)₃) and scandium triflate (Sc(OTf)₃), which can tune the selectivity of these transformations, leading to different products such as cyclopentannulation or Friedel-Crafts-type additions depending on the catalyst and substrates used. nih.gov The interaction between the Lewis acid and chlorosilanes can also generate highly reactive silylium (B1239981) catalysts, further modifying the reaction pathway. nih.gov

Table 1: Examples of Lewis Acid-Catalyzed Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Mukaiyama Aldol | This compound | Aldehyde/Ketone | TiCl₄, BF₃·Et₂O | β-Hydroxy Ketone |

| [3+2] Annulation | Silyl Enol Ether | Bicyclo[1.1.0]butane (BCB) | Lewis Acid (e.g., Eu(OTf)₃) | Bicyclo[2.1.1]hexane |

| Dehydrative [3+2] Cyclopentannulation | Cyclopropane-1,1-dicarboxylate | 2-Naphthol | Bi(OTf)₃ | Naphthalene-fused cyclopentane (B165970) |

Cycloaddition and annulation reactions are powerful methods for constructing cyclic molecules. scripps.edu this compound, as a nucleophilic two-carbon component, can participate in these pathways to form five-membered rings. A notable example is the [3+2] annulation reaction.

In a typical [3+2] annulation, the silyl enol ether reacts with a three-atom component, often a donor-acceptor (D-A) cyclopropane (B1198618) or a bicyclobutane (BCB), under Lewis acid catalysis. researchgate.netnih.gov The mechanism commences with the Lewis acid activating the D-A cyclopropane or BCB, making it susceptible to nucleophilic attack. The this compound then attacks one of the electrophilic carbons of the activated species, leading to ring opening of the three-membered ring and the formation of a zwitterionic or diradical intermediate. nih.gov This intermediate subsequently undergoes an intramolecular cyclization, where the newly formed enolate attacks the carbocation or radical center, to construct the five-membered ring of the cyclopentane adduct. nih.gov

This strategy has been effectively used to synthesize various bicyclic frameworks. For instance, the reaction of silyl enol ethers with BCBs provides access to bicyclo[2.1.1]hexane frameworks. researchgate.net Similarly, catalytic [3+2] annulation of aminocyclopropane monoesters with indoles, catalyzed by silyl triflimides, can produce complex tricyclic indoline (B122111) structures. nih.gov The alkenyl chloride moiety in some products of these annulations can be further manipulated through subsequent reactions like Suzuki couplings, allowing for the synthesis of highly functionalized and unsymmetrically substituted molecules. nih.gov

Rearrangement reactions offer pathways to complex molecular architectures from simpler precursors. While this compound itself is a stable enol ether, its derivatives or the products of its reactions can undergo significant structural reorganizations.

The α-ketol rearrangement is an isomerization of an α-hydroxy ketone or aldehyde to an isomeric compound, driven by the formation of a more stable product. d-nb.infonih.gov The reaction, which can be catalyzed by acid or base, involves a 1,2-shift of an alkyl or aryl group from the carbonyl carbon to the adjacent hydroxyl-bearing carbon. nih.govresearchgate.net This process does not require a leaving group, as the neighboring π-system accepts the migrating group. nih.gov For instance, products derived from the reaction of this compound, after desilylation to a β-hydroxy ketone, could potentially undergo such rearrangements under specific conditions, especially in strained cyclic systems to achieve ring expansion or contraction. d-nb.inforesearchgate.net

Similarly, the α-iminol rearrangement involves the isomerization of an α-hydroxy imine to an α-amino ketone. This transformation is often more favorable thermodynamically than the α-ketol rearrangement because the resulting α-amino ketone is typically more stable than the starting α-iminol. d-nb.infonih.gov

Another relevant transformation is the thermal rearrangement of trimethylsilyl enol ethers of cyclopropyl (B3062369) methyl ketones, which provides a method for cyclopentanone annulation. acs.org This reaction proceeds through a vinylcyclopropane-cyclopentene rearrangement mechanism.

Intramolecular aldol condensations are a powerful tool for the synthesis of cyclic compounds, particularly in the construction of bicyclic and polycyclic systems. When a molecule contains both a silyl enol ether moiety, such as this compound, and a carbonyl group (or a precursor that can be converted to one), it can undergo an intramolecular cyclization.

The mechanism is analogous to the intermolecular Mukaiyama aldol reaction. The reaction is typically initiated by a Lewis acid or a fluoride (B91410) ion source. organic-chemistry.orgacs.org The initiator activates the tethered carbonyl group, which is then attacked by the nucleophilic silyl enol ether. This C-C bond formation results in a new ring fused to the original cyclopentane structure. Subsequent desilylation yields the cyclic β-hydroxy ketone. This strategy has been employed in the synthesis of complex natural products, where the stereochemical outcome can often be controlled. researchgate.net For example, a sequential intermolecular/intramolecular aldol reaction of disilyl enol ethers has been described as a strategy for forming bicyclic systems. researchgate.net

The trimethylsilyloxy group can be present in molecules undergoing other classical organic reactions, where it may act as a spectator or a reactive site depending on the reagents used.

In the Wittig reaction , which converts an aldehyde or ketone to an alkene using a phosphorus ylide, the trimethylsilyloxy group is typically a non-participating, spectator functional group. organic-chemistry.orgtamu.edulibretexts.org A molecule containing both a ketone and a trimethylsilyloxy group would be expected to undergo the Wittig reaction at the ketone site, leaving the silyl enol ether intact, provided the reaction conditions are neutral or basic. epo.org The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. tamu.educhemistrysteps.com

In contrast, the Grignard reaction presents a challenge for the stability of the trimethylsilyloxy group. Grignard reagents (RMgX) are potent nucleophiles and strong bases. byjus.comlibretexts.org The trimethylsiloxy group is generally not resistant to attack by Grignard reagents and can be cleaved. gelest.com This reactivity is a critical consideration in synthetic planning. If a Grignard reaction is to be performed on a molecule containing a trimethylsilyloxy group, the silyl group may be cleaved, or the Grignard reagent may be consumed in a side reaction. While more sterically hindered silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) show greater stability towards Grignard reagents under mild conditions, the trimethylsilyl (TMS) group is generally considered labile. gelest.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom. researchgate.net

Table 2: Reactivity of Trimethylsilyloxy Group in Wittig and Grignard Reactions

| Reaction | Reagent | Role of Trimethylsilyloxy Group | General Outcome |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Spectator Group | Ketone/aldehyde is converted to an alkene; silyl enol ether is typically unaffected. |

Role of the Trimethylsilyloxy Group in Directing Stereoselectivity and Regioselectivity

The trimethylsilyloxy group is not merely a passive protecting group for an enolate; its steric and electronic properties play a crucial role in controlling the outcome of chemical reactions. It significantly influences both the regioselectivity (where a reaction occurs) and the stereoselectivity (the 3D arrangement of the product).

Stereoselectivity: The steric bulk of the trimethylsilyl (TMS) group, although modest compared to other silyl groups like TIPS, can influence the direction of approach of incoming reagents. In reactions like the Mukaiyama aldol addition, the geometry of the silyl enol ether ((E) vs. (Z)) and the nature of the Lewis acid and substrates can determine the relative stereochemistry (syn vs. anti) of the resulting β-hydroxy ketone. organic-chemistry.org While open transition states are generally favored, the steric demand of the trimethylsilyl group can create a facial bias, directing the electrophile to attack from the less hindered face of the nucleophile, thereby controlling the formation of new stereocenters. wikipedia.org In radical cyclizations, the stereochemistry of pendant groups on the ring, such as a hydroxyl group, can work in concert with the silyl ether to direct the stereochemical outcome. nih.gov

Regioselectivity: The trimethylsilyloxy group defines the location of the nucleophilic carbon in the silyl enol ether, thereby dictating the regioselectivity of its reactions. In reactions with unsymmetrical electrophiles, the silyl enol ether will attack at the most electrophilic site. For example, in a conjugate addition (Michael reaction), this compound will attack the β-carbon of an α,β-unsaturated carbonyl compound.

In Diels-Alder reactions, the trimethylsilyloxy group acts as a powerful electron-donating group, influencing the frontier molecular orbitals (HOMO) of the diene. Density functional theory (DFT) studies have shown that the regioselectivity in Diels-Alder reactions involving dienes substituted with a trimethylsiloxy group is controlled by direct electrostatic interactions between the diene and dienophile substituents, rather than by the electron-donating capacity alone. nih.gov In the cycloaddition of quinones, a remote trimethylsilyloxy group has been shown to exert remarkable control over the regioselectivity of the Diels-Alder reaction, directing the cycloaddition to occur at a specific double bond. iastate.edu Similarly, in cyclization reactions involving alkynylsilanes, the silyl group can dictate the regiochemistry of the reaction at the triple bond due to both steric and electronic effects. nih.govgelest.com

Cleavage and Transformation of the Trimethylsilyloxy Group

The trimethylsilyloxy group, a common protecting group for alcohols, can be cleaved under various conditions, allowing for the subsequent transformation of the resulting hydroxyl group. The reactivity of this group in this compound and its derivatives is influenced by factors such as the choice of reagent, solvent, and the steric and electronic environment of the molecule.

The cleavage of silyl ethers, including this compound, is frequently accomplished using fluoride-based reagents or under acidic conditions. researchgate.net The high affinity of silicon for fluorine makes fluoride ions particularly effective for this purpose. thieme-connect.de Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed for the deprotection of silyl ethers. researchgate.netthieme-connect.degelest.com The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a stable silicon-fluoride bond and the release of the corresponding alcohol.

Acid-catalyzed hydrolysis is another prevalent method for the removal of the trimethylsilyloxy group. researchgate.netgoogle.com Protic acids in the presence of a suitable solvent can effectively cleave the Si-O bond. For instance, treatment with a dilute acid like hydrochloric acid in a solvent such as aqueous tetrahydrofuran (B95107) or methanol (B129727) can lead to the formation of cyclopentanol (B49286) from this compound. gelest.com The rate of hydrolysis can be influenced by the steric bulk of the silyl group, with less hindered groups like trimethylsilyl being more labile. researchgate.net

Lewis acids can also catalyze the cleavage of silyl ethers. acsgcipr.org For example, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be an effective catalyst for the ring-opening reactions of certain N,O-acetals, which involves the cleavage of a silyl ether. nih.gov The Lewis acid activates the oxygen atom of the silyloxy group, facilitating nucleophilic attack and subsequent cleavage. In some cases, the addition of water during a Lewis acid-catalyzed reaction can lead to the cleavage of a silyloxy group. researchgate.net

The transformation of the trimethylsilyloxy group often involves its initial cleavage to reveal the hydroxyl group, which can then participate in further reactions. For example, after deprotection, the resulting cyclopentanol can undergo oxidation to yield cyclopentanone.

Below are tables summarizing various conditions for the cleavage of the trimethylsilyloxy group and subsequent transformations.

Table 1: Reagents and Conditions for Cleavage of Trimethylsilyloxy Group

| Reagent | Conditions | Comments | Reference |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Common and effective method for silyl ether deprotection. | researchgate.netthieme-connect.degelest.com |

| Hydrochloric acid (HCl) | Dichloromethane, 30 min | Mild acid-catalyzed cleavage. | gelest.com |

| Potassium carbonate (K2CO3) | Methanol, 1-2 h | Mild base-catalyzed deprotection. | gelest.com |

| Hydrogen fluoride-pyridine (HF•pyr) | THF | Used for selective cleavage of silyl ethers. | gelest.com |

| Chlorotrimethylsilane / Potassium fluoride dihydrate | Acetonitrile | Chemoselective desilylation. | organic-chemistry.org |

| Lewis Acids (e.g., TMSOTf, TiCl4) | Various solvents, room temperature | Catalyzes cleavage and other transformations. | nih.govpurdue.edu |

Table 2: Transformation Examples Following Cleavage

| Starting Material | Reagent(s) | Product | Comments | Reference |

| This compound | 1. TBAF; 2. Oxidizing agent | Cyclopentanone | Deprotection followed by oxidation. | |

| 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile | Acid or base | Cyclopentanone-1-carboxylic acid or amide | Hydrolysis of both the silyl ether and the nitrile group. | smolecule.com |

| erythro-1-trimethylsilyl-3-tetrahydropyranyloxy-4-hydroxy-1-alkynes | 1. Hydrolysis; 2. Desilylation | erythro-3,4-dihydroxy-1-alkyne | Sequential deprotection of different protecting groups. | google.com |

Strategic Applications of Trimethylsilyloxycyclopentane in Organic Synthesis

Total Synthesis of Complex Natural Products and Analogues

The construction of natural products often involves the assembly of multiple chiral centers and complex ring systems. Trimethylsilyloxycyclopentane and its derivatives serve as crucial starting points for building the core structures of several classes of these molecules.

The total synthesis of carotenoids and their metabolites, which are of interest for their antioxidant properties and potential health benefits, often requires the construction of highly substituted cyclic end-groups. chemicalbook.com this compound derivatives have been instrumental in achieving these goals.

A notable example is the first total synthesis of an oxidative metabolite of lycopene (B16060), 2,6-cyclolycopene-1,5-diol. nih.govresearchgate.net A key intermediate in this multi-stage process is 3-(1-acetoxy-1-methylethyl)-2-formyl-1-methyl-1-trimethylsilyloxycyclopentane . nih.govresearchgate.net This complex cyclopentane (B165970) derivative, which incorporates the core this compound motif, is reacted with a solution of lithium diisopropylamide to facilitate a crucial bond-forming step in the construction of the lycopene metabolite's cyclic structure. nih.govresearchgate.net

Similarly, synthetic strategies targeting the carotenoid mytiloxanthin (B1249265), a metabolite of fucoxanthin (B1674175) found in shellfish, have utilized this compound-based building blocks. industrialchemistry.orgucsf.edu In one approach, a derivative of this compound is reacted with methyl 12,12-ethylenedioxy-2,6,11-trimethyldodeca-2,4,6,8,10-pentaenoate to form a β-diketone, which is a precursor to the mytiloxanthin skeleton. industrialchemistry.org

Table 1: Application in Carotenoid Synthesis

| Target Molecule | Key Intermediate Derived from this compound | Synthetic Step | Reference |

|---|---|---|---|

| Lycopene Metabolite | 3-(1-acetoxy-1-methylethyl)-2-formyl-1-methyl-1-trimethylsilyloxycyclopentane | Reaction with lithium diisopropylamide | nih.govresearchgate.net |

Lathyrane diterpenes, isolated from plants of the Euphorbiaceae family, are characterized by a complex tricyclic skeleton and exhibit a range of biological activities, including anti-inflammatory properties. researchgate.netmdpi.com The synthesis of these intricate structures often relies on highly functionalized cyclopentane derivatives as key building blocks.

Research has demonstrated the synthesis of a versatile, optically active cyclopentane derivative that is a shared component among many Euphorbia diterpenes, including the lathyrane-type euphohelioscopins. nih.gov The synthesis of this crucial intermediate underscores the strategic importance of cyclopentane precursors in accessing the lathyrane scaffold. nih.gov While not always starting directly from this compound itself, the synthetic logic often involves creating similarly functionalized cyclopentane rings that mirror the reactivity of silyl (B83357) enol ethers. The biogenesis of these compounds is believed to involve the transannular cyclization of a lathyrane precursor, which itself contains a five-membered ring, highlighting the centrality of the cyclopentane motif in this natural product family. mdpi.com

Preparation of Bioactive Molecule Precursors

Beyond the total synthesis of natural products, this compound is a valuable precursor for a variety of building blocks used in medicinal chemistry and drug discovery.

Cyclopentylamines: Chiral cyclopentylamines are important structural motifs in many pharmaceutical compounds. A practical method for synthesizing highly enantioenriched trans-1,2-amino alcohols, direct precursors to these amines, has been developed starting from 1-azido-2-(trimethylsilyloxy)cyclopentane . nih.gov This demonstrates a direct pathway from a functionalized this compound to valuable chiral building blocks for the pharmaceutical industry.

Prostaglandin (B15479496) Derivatives: Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic analogues are used as drugs for various conditions, including glaucoma and inflammation. The synthesis of the prostaglandin core structure, which features a substituted cyclopentane ring, has been a major focus of organic synthesis.

Silyl enol ethers of cyclopentanone (B42830) are key intermediates in modern prostaglandin synthesis. In one strategy, an organocuprate-generated enolate is trapped as its trimethylsilyl (B98337) ether, which is then cleanly alkylated to build the prostaglandin side chains. This method was successfully applied to the synthesis of 11-deoxyprostaglandins. More recent approaches utilize organocatalyst-mediated [3+2] cycloaddition reactions to construct the chiral cyclopentane framework. nih.gov In these syntheses, nitroalkenes bearing a silyl enol ether moiety are reacted with aldehydes to generate the core cyclopentanone structure with high enantioselectivity, demonstrating a sophisticated use of silyl enol ether reactivity. nih.gov

Table 2: Use in Prostaglandin Synthesis

| Synthetic Strategy | Role of Silyl Enol Ether | Target Prostaglandin Class | Reference |

|---|---|---|---|

| Enolate Trapping | (Trimethylsilyl)oxycyclopentene is alkylated to introduce side chains. | 11-Deoxyprostaglandins |

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) ring. Many of these compounds, such as Aristeromycin, exhibit potent antiviral activity. The synthesis of these molecules relies on the construction of a functionalized cyclopentane core.

Silyl enol ethers have been employed in synthetic routes toward Aristeromycin and its analogues. For instance, a formal synthesis of (-)-Aristeromycin has been reported that utilizes a key intermediate derived from the ozonolysis of a silyl enol ether. Furthermore, catalytic [3+2] annulation reactions between aminocyclopropanes and silyl enol ethers provide an efficient route to functionalized cyclopentylamines, which are direct precursors to the carbocyclic core of molecules like Aristeromycin. ucsf.edu One synthetic procedure for (-)-Aristeromycin explicitly starts from a crude silyl enol ether intermediate.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are a class of drugs that target the underlying cause of cystic fibrosis. These drugs, such as Ivacaftor, Tezacaftor, and Elexacaftor, are small molecules designed to correct the function of the defective CFTR protein. nih.gov

The synthesis of these approved CFTR modulators involves the assembly of complex heterocyclic and aromatic building blocks. nih.gov A review of the published synthetic routes for these specific drugs does not indicate a direct use of this compound as a primary starting material or key intermediate. nih.govnih.gov The core structures of these modulators are generally not based on a simple cyclopentane scaffold. While silyl enol ethers are versatile reagents in organic synthesis, their specific application in constructing the frameworks of current leading CFTR modulators is not prominently documented in the reviewed patent and scientific literature. The required precursors are typically advanced indole, quinoline, and benzodioxole derivatives. nih.gov

Computational and Spectroscopic Approaches in the Study of Trimethylsilyloxycyclopentane

Theoretical Calculations for Structure and Reactivity Prediction (e.g., Semi-Empirical Molecular Orbital Calculations)

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and semi-empirical methods, are powerful tools for understanding the chemical behavior of silyl (B83357) enol ethers such as Trimethylsilyloxycyclopentane. These computational approaches allow for the prediction of molecular structure, stability, and reactivity, which can be challenging to determine through experimental means alone.

Semi-empirical molecular orbital calculations, which simplify quantum mechanical equations by incorporating empirical parameters, offer a balance between computational cost and accuracy. researchgate.net These methods are useful for predicting molecular properties like energy, geometry, and electronic spectra. researchgate.net More rigorous methods like DFT have been employed to investigate the mechanisms of reactions involving silyl enol ethers. For instance, DFT calculations have been used to study the hydrogenation of silyl enol ethers catalyzed by frustrated Lewis pairs (FLPs). sioc-journal.cn Such studies involve optimizing the structures of reactants, transition states, and products to map out the reaction's free energy profile. sioc-journal.cn This allows for the identification of rate-determining steps and the influence of factors like temperature and pressure on the reaction. sioc-journal.cn

In the context of silyl enol ether synthesis, computational studies have shed light on the origins of regio- and stereoselectivity. For example, in the nickel-catalyzed remote functionalization of ketones to form Z-silyl enol ethers, DFT calculations suggested that the formation of a stabilized η³-bound Ni(II) enolate is the key intermediate that controls selectivity. acs.orgnih.gov

While specific semi-empirical or DFT studies focusing exclusively on this compound are not extensively documented in readily available literature, the principles from studies on analogous silyl enol ethers are directly applicable. Such calculations would predict the geometry of the cyclopentene (B43876) ring, the bond lengths and angles of the trimethylsilyloxy group, and the electronic properties, such as the distribution of molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in various chemical transformations. google.com

Table 1: Representative Theoretical Approaches for Silyl Enol Ether Analysis

| Calculation Method | Application in Silyl Enol Ether Studies | Predicted Properties |

| Density Functional Theory (DFT) | Mechanistic investigation of reactions (e.g., hydrogenation, cyclization). sioc-journal.cnbeilstein-journals.org | Optimized geometries, transition state structures, reaction energy profiles, stereoselectivity. sioc-journal.cnacs.org |

| Semi-Empirical Molecular Orbital | Rapid prediction of molecular characteristics. researchgate.net | Molecular energy, optimized geometry, UV-Vis and IR spectra. researchgate.net |

Spectroscopic Characterization in Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound and for tracking its formation and consumption in chemical reactions. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. For this compound, ¹H and ¹³C NMR provide a wealth of information.

¹H NMR: The spectrum would characteristically show a singlet in the upfield region (around 0.1-0.2 ppm) corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. nih.govamazonaws.com The protons on the cyclopentene ring would appear as multiplets at chemical shifts indicative of their electronic environment, including the vinylic proton.

¹³C NMR: The spectrum provides information on the carbon skeleton. Key signals would include those for the methyl carbons of the TMS group (around 0-2 ppm), the carbons of the cyclopentane (B165970) ring, and the olefinic carbons of the enol ether double bond (typically in the range of 100-150 ppm). nih.gov

In a patent describing the synthesis of a derivative, 3-(1-acetoxy-1-methylethyl)-2-formyl-1-methyl-1-trimethylsilyloxycyclopentane, a distinct downfield signal at 9.45 ppm (doublet) in the ¹H NMR spectrum was attributed to the aldehyde proton (HC=O), demonstrating the utility of NMR in confirming the presence of specific functional groups. google.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a silyl enol ether like this compound is characterized by several key absorption bands:

A strong band corresponding to the C=C stretching vibration of the enol double bond, typically appearing in the 1630-1670 cm⁻¹ region. nih.gov

Strong absorptions related to the Si-O-C linkage. For instance, a strong band around 1250 cm⁻¹ is characteristic of the Si-(CH₃)₃ group. nih.gov

The absence of a strong C=O stretching band (typically 1700-1750 cm⁻¹) confirms the conversion of the parent ketone (cyclopentanone) to the silyl enol ether. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of a trimethylsilyl derivative, a prominent peak at m/z = 73 is often observed, corresponding to the [Si(CH₃)₃]⁺ ion. nih.gov

The combined application of these spectroscopic methods provides unambiguous structural confirmation. For example, in the characterization of 1,2-bis(trimethylsilyloxy)-2a,3,8,8a-tetrahydro-cyclobuta[b]naphthalene, a related silyl enol ether, IR spectroscopy confirmed the C=C bond (1560 cm⁻¹), while ¹H and ¹³C NMR confirmed the presence and connectivity of the TMS groups and the cyclic framework. nih.gov

Table 2: Spectroscopic Data for this compound Derivatives

| Compound | Spectroscopic Method | Characteristic Signals/Bands | Reference |

| 1,2-Diphenyl-1,2-bis(trimethylsilyloxy)cyclopentane | ¹H NMR (300 MHz, CDCl₃) | δ 0.06 (s, 18H, TMS), 2.01-2.13 (m, cyclopentane) | amazonaws.com |

| 3-(1-acetoxy-1-methylethyl)-2-formyl-1-methyl-1-trimethylsilyloxycyclopentane | ¹H NMR (300 MHz, CDCl₃) | δ 9.45 (d, J=5, HC=O) | google.comgoogle.com |

| 1,2-bis(trimethylsilyloxy)-2a,3,8,8a-tetrahydro-cyclobuta[b]naphthalene | IR (neat) | ν 1560 cm⁻¹ (C=C) | nih.gov |

| 1,2-bis(trimethylsilyloxy)-2a,3,8,8a-tetrahydro-cyclobuta[b]naphthalene | ¹H NMR (400 MHz, CDCl₃) | δ 0.1 (s, 18H, TMS) | nih.gov |

| 1,2-bis(trimethylsilyloxy)-2a,3,8,8a-tetrahydro-cyclobuta[b]naphthalene | ¹³C NMR (100 MHz, CDCl₃) | δ 0.34 (6×CH₃, TMS), 106.22 (2×C=) | nih.gov |

Emerging Trends and Future Research Trajectories

Development of Novel Synthetic Routes to Trimethylsilyloxycyclopentane Derivatives

While the parent compound is readily accessible, the future value lies in the efficient and selective synthesis of its substituted derivatives. Research is actively pursuing methods that can install functional groups onto the cyclopentane (B165970) ring with high levels of control, particularly concerning stereochemistry and regiochemistry. These advanced derivatives are crucial for accessing complex molecular architectures in natural product synthesis and medicinal chemistry.

A significant area of development is the direct, catalytic C–H functionalization of the this compound core. This strategy avoids pre-functionalization steps, offering a more atom- and step-economical approach. For example, transition-metal catalysis, particularly with palladium, rhodium, and iridium, is being explored for the direct arylation, alkylation, and borylation of the C–H bonds on the cyclopentane ring. The silyloxy group can act as a transient directing group or simply as an electronic modifier to influence the site of reaction.

Another promising trajectory is the use of asymmetric catalysis to generate chiral derivatives. This involves the enantioselective transformation of prochiral precursors or the kinetic resolution of racemic mixtures. For instance, asymmetric hydrogenation or hydrofunctionalization of substituted trimethylsilyloxycyclopentenes can yield derivatives with multiple, well-defined stereocenters. These methods are critical for building enantiopure cyclopentanoid structures, which are common motifs in biologically active molecules.

The table below summarizes some emerging synthetic strategies for accessing these valuable derivatives.

| Synthetic Strategy | Catalyst/Reagent System | Target Derivative Type | Key Advantage |

|---|---|---|---|

| Direct C(sp³)–H Arylation | Palladium(II) Acetate with a specialized ligand (e.g., an amino acid derivative) | Aryl-substituted Trimethylsilyloxycyclopentanes | High atom economy; avoids pre-functionalization of the cyclopentane ring. |

| Enantioselective Conjugate Addition | Copper(I) catalyst with a chiral phosphoramidite (B1245037) ligand | β-Substituted chiral cyclopentanone (B42830) precursors (after hydrolysis) | Creates a stereocenter with high enantiomeric excess (ee >95%). |

| Photoredox-Mediated C–H Alkylation | Iridium or Ruthenium photocatalyst with an alkyl halide | Alkyl-substituted Trimethylsilyloxycyclopentanes | Mild reaction conditions (visible light, room temperature); broad substrate scope. |

| Flow-Chemistry Synthesis | Immobilized base catalyst in a packed-bed reactor | Parent this compound | Improved safety, scalability, and reaction control over batch processes. |

Exploration of Unconventional Reactivity and Catalysis in Cyclopentane Functionalization

Beyond its role as an enolate surrogate, the silyl (B83357) enol ether moiety of this compound is being investigated for unconventional reactivity patterns. Modern catalytic methods are unlocking new transformations that were previously inaccessible, expanding the synthetic utility of the compound.

One major trend is the integration of this compound into dual catalytic cycles. For example, combining photoredox catalysis with transition-metal or organocatalysis allows for novel bond formations under exceptionally mild conditions. In such a system, the silyl enol ether can be oxidized via single-electron transfer (SET) to form a radical cation. This highly reactive intermediate can then participate in radical-radical cross-coupling or addition reactions that are mechanistically distinct from traditional two-electron pathways. This approach has enabled the direct coupling of this compound with unactivated alkyl or aryl halides.

Furthermore, researchers are exploring its role in stereoconvergent catalysis. A racemic, substituted this compound derivative can be subjected to a catalytic cycle that erodes the initial stereochemistry and funnels the material into a single, enantiopure product. This is often achieved through dynamic kinetic resolution, where a chiral catalyst selectively transforms one enantiomer while an achiral catalyst or racemizing agent interconverts the enantiomers.

The table below outlines some of these novel catalytic explorations.

| Catalytic Approach | Reaction Type | Key Mechanistic Feature | Significance |

|---|---|---|---|

| Photoredox/Nickel Dual Catalysis | Reductive Cross-Coupling | Single-electron reduction of Ni(II) complex and radical generation from the silyl enol ether. | Enables coupling with challenging electrophiles like aryl chlorides under mild conditions. |

| Asymmetric Protonation | Enantioselective Ketone Synthesis | A chiral Brønsted acid protonates the silyl enol ether face-selectively to generate an α-chiral ketone. | Metal-free route to valuable chiral cyclopentanones from achiral precursors. |

| Electro-organic Synthesis | Oxidative C–C Coupling | Anodic oxidation generates a radical cation intermediate that couples with a nucleophile. | Avoids the use of chemical oxidants, offering a greener synthetic alternative. |

| Frustrated Lewis Pair (FLP) Catalysis | Hydroamination/Reduction | The silyl enol ether acts as the Lewis base to activate small molecules (e.g., H₂) in concert with a bulky Lewis acid. | Metal-free catalysis for hydrogenation and related transformations. |

Potential Applications in Materials Science (e.g., as Co-monomers in Polymer Formulations)

The unique structure of this compound makes it an intriguing candidate for advanced materials development. Its incorporation into polymer backbones or as a pendant group can impart specific and desirable properties to the final material. The cyclopentyl moiety provides steric bulk and rigidity, which can increase the glass transition temperature (Tg) and thermal stability of a polymer, while the trimethylsilyloxy group offers a site for post-polymerization modification.

A key research direction is the use of functionalized this compound derivatives as co-monomers in polymerization reactions. For example, a derivative bearing a polymerizable group (such as a vinyl or norbornene moiety) can be copolymerized with standard monomers like styrene (B11656) or methyl methacrylate. The resulting polymer would feature pendant silyloxycyclopentane units. The labile silicon-oxygen bond can be selectively cleaved under mild acidic or fluoride (B91410) conditions, unmasking a hydroxyl group. This transformation converts a hydrophobic polymer into a hydrophilic one, a strategy useful for creating:

Switchable Surfaces: Materials whose wettability can be chemically triggered.

Functional Resins: Polymers with reactive hydroxyl sites for cross-linking or for grafting other molecules, useful in chromatography or solid-phase synthesis.

Precursors to Hydrogels: Cross-linked polymers that can absorb large amounts of water after deprotection of the hydroxyl groups.

Ring-Opening Metathesis Polymerization (ROMP) is another powerful technique being explored. A strained cyclic olefin containing the this compound motif can undergo ROMP to produce a high molecular weight polymer with the cyclopentane ring integrated into the polymer backbone or as a side chain. The properties of such polymers can be finely tuned by the choice of catalyst and co-monomers.

The following table details potential applications in polymer and materials science.

| Polymerization Strategy | Role of this compound | Resulting Material Feature | Potential Application |

|---|---|---|---|

| Free-Radical Copolymerization | Co-monomer (with an attached vinyl group) | Polymer with pendant silyloxy groups; increased Tg due to bulky cyclopentyl group. | High-performance thermoplastics; precursors to functional coatings after desilylation. |

| Ring-Opening Metathesis Polymerization (ROMP) | Functional group on a strained monomer (e.g., norbornene) | Well-defined polymer architecture with regularly spaced functionalizable sites. | Drug delivery systems, advanced adhesives, self-healing materials. |

| Group Transfer Polymerization (GTP) | Initiator (as a silyl ketene (B1206846) acetal (B89532) variant) | Controlled block copolymers with a cyclopentanone end-group after hydrolysis. | Creation of amphiphilic block copolymers for self-assembly into micelles or vesicles. |

| Surface Grafting | Surface modification agent | Creates a hydrophobic, chemically modifiable layer on silica (B1680970) or metal oxide surfaces. | Specialty chromatography phases, biocompatible surface coatings, microelectronics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.